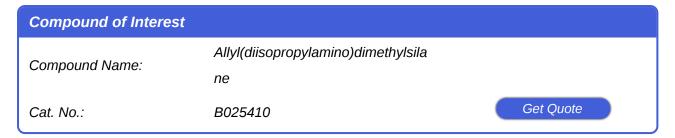


In-Depth Technical Guide: Allyl(diisopropylamino)dimethylsilane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl(diisopropylamino)dimethylsilane is a versatile organosilane reagent valued in organic synthesis for its unique stability and reactivity profile. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in stereoselective carbon-carbon bond formation. Detailed experimental protocols, reactivity data, and spectroscopic information are presented to enable its effective utilization in research and development settings.

Chemical Properties and Stability

Allyl(diisopropylamino)dimethylsilane, with the chemical formula C₁₁H₂₅NSi, is a combustible liquid that requires careful handling and storage.[1] It is characterized by a silicon atom bonded to two methyl groups, an allyl group, and a diisopropylamino group. This structure imparts a specific reactivity, making it a valuable tool in synthetic chemistry.

Storage and Handling: Proper storage is crucial to maintain the integrity of the reagent. It is stable when stored in sealed containers under a dry, inert atmosphere.[1] The recommended storage temperature is between 2-8°C.[2]



Stability Profile: The primary factor affecting the stability of

Allyl(diisopropylamino)dimethylsilane is its sensitivity to moisture. It readily reacts with water and moisture present in the air, leading to the liberation of diisopropylamine.[1] Therefore, all manipulations should be carried out under anhydrous conditions. The reagent is also sensitive to heat, and exposure to open flames or sparks should be strictly avoided.[1] It is incompatible with strong acids.[1]

Parameter	Value/Information	Citation
Molecular Formula	C11H25NSi	
Molecular Weight	199.41 g/mol	
Boiling Point	80 °C	[3]
Density	0.815 g/cm ³	[3]
Storage Temperature	2-8 °C	[2]
Stability	Stable under dry, inert atmosphere.	[1]
Incompatibilities	Water, moisture, strong acids, heat, open flames, sparks.	[1]
Hazardous Decomposition	Upon contact with water/moisture, liberates diisopropylamine.	[1]

Synthesis of Allyl(diisopropylamino)dimethylsilane

The most common and effective method for the synthesis of

Allyl(diisopropylamino)dimethylsilane is through a Grignard reaction. This involves the nucleophilic substitution of a halogen on a chlorosilane precursor with an allyl Grignard reagent.[4]

Reaction Scheme:



	THF, 0-25 °C	
Cl-Si(N(iPr)2) (CH3)2	CH2=CHCH2Si(N(iPr)2) (CH3)2	
CH2=CHCH2MgBr	MgBrCl	

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Grignard Synthesis of Allyl(diisopropylamino)dimethylsilane

Experimental Protocol: Grignard Synthesis

A detailed experimental protocol for the Grignard synthesis is outlined below:

Materials:

- Chlorodiisopropylaminodimethylsilane
- Allyl bromide
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:



- Preparation of Allyl Magnesium Bromide: In a flame-dried, three-necked flask equipped with
 a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed.
 Anhydrous THF is added to cover the magnesium. A small amount of allyl bromide is added
 to initiate the reaction. Once the reaction starts, the remaining allyl bromide, dissolved in
 anhydrous THF, is added dropwise at a rate that maintains a gentle reflux. After the addition
 is complete, the mixture is stirred until the magnesium is consumed.
- Nucleophilic Substitution: The solution of the chlorosilane precursor in anhydrous THF is cooled to 0 °C in an ice bath. The freshly prepared allyl magnesium bromide solution is then added slowly via a cannula or dropping funnel, maintaining the temperature between 0-25 °C.[4] The reaction is exothermic and careful temperature control is necessary.
- Workup and Purification: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to yield Allyl(diisopropylamino)dimethylsilane.

Parameter	Value	Citation
Yield	72-85%	[4]
Reaction Time	6-12 hours	[4]
Purity (Post-distillation)	>97%	[4]

Reactivity and Applications in Organic Synthesis

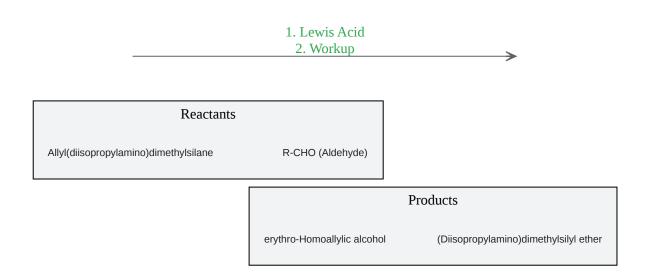
The synthetic utility of **Allyl(diisopropylamino)dimethylsilane** stems from the reactivity of the allyl-silicon bond. It is a key reagent in stereoselective allylation reactions, particularly with aldehydes, to produce homoallylic alcohols.

Stereoselective α -Hydroxyallylation of Aldehydes:



A primary application of this reagent is the α -hydroxyallylation of aldehydes to furnish erythro-1,2-diols with high diastereoselectivity.[4] This transformation is valuable in the synthesis of complex natural products and pharmaceuticals.

Reaction Scheme:



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Stereoselective Allylation of an Aldehyde

Experimental Protocol: Allylation of Benzaldehyde (General Procedure)

While a specific protocol for **Allyl(diisopropylamino)dimethylsilane** is not readily available in the literature, a general procedure for the allylation of aldehydes with similar allylsilanes is as follows. This should be adapted and optimized for the specific substrate.

Materials:

- Allyl(diisopropylamino)dimethylsilane
- Benzaldehyde
- Lewis acid (e.g., TiCl₄, BF₃·OEt₂)



- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- A solution of benzaldehyde in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
- The Lewis acid is added dropwise to the cooled solution.
- Allyl(diisopropylamino)dimethylsilane is then added dropwise, and the reaction mixture is stirred at -78 °C for several hours.
- The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.
- The mixture is allowed to warm to room temperature, and the layers are separated.
- The aqueous layer is extracted with DCM.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
- The crude product is purified by column chromatography on silica gel.

Further Reactivity:

Allyl(diisopropylamino)dimethylsilane can also undergo other transformations typical of allylsilanes, including reactions with other electrophiles and participation in transition metal-catalyzed cross-coupling reactions.

Spectroscopic Data

Spectroscopic data is essential for the characterization of

Allyl(diisopropylamino)dimethylsilane. While detailed spectra are best obtained from the



supplier for a specific batch, typical chemical shifts are provided below.

¹H NMR (CDCl₃)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.85-5.71	m	1H	-CH=CH ₂	
4.95-4.85	m	2H	-CH=CH2	_
3.10-2.95	m	2H	N(CH(CH ₃) ₂) ₂	
1.65	d	2H	-Si-CH ₂ -CH=	_
1.05	d	12H	N(CH(CH ₃) ₂) ₂	_
0.05	S	6H	-Si(CH ₃) ₂	_

¹³ C NMR (CDCl₃)	Chemical Shift (ppm)	Assignment
136.0	-CH=CH ₂	
113.5	-CH=CH ₂	_
46.0	N(CH(CH ₃) ₂) ₂	_
25.0	-Si-CH ₂ -	_
22.5	N(CH(CH ₃) ₂) ₂	_
-2.0	-Si(CH ₃) ₂	_

Conclusion

Allyl(diisopropylamino)dimethylsilane is a valuable reagent for the stereoselective synthesis of homoallylic alcohols. Its stability under anhydrous conditions and predictable reactivity make it a reliable tool for complex organic synthesis. Proper handling and storage are paramount to ensure its efficacy. The experimental protocols and data provided in this guide are intended to facilitate its use by researchers and professionals in the field of drug development and chemical synthesis.



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